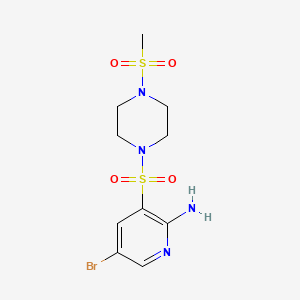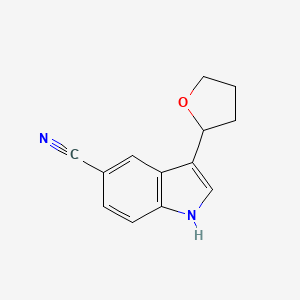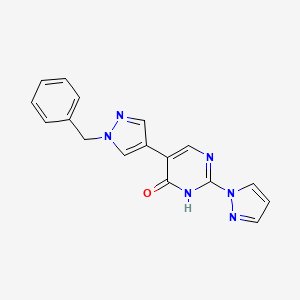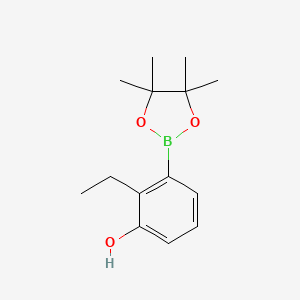
8-(6-Chloropyrazin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazine Quinoline is a nitrogen-containing aromatic compound, while pyrazine is a six-membered ring containing two nitrogen atoms The presence of a chlorine atom at the 6-position of the pyrazine ring adds to the compound’s unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloropyrazin-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of an appropriate precursor, such as 2-chloroquinoline, with a pyrazine derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base like sodium carbonate and a solvent such as 1-pentanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to ensure sustainability and cost-effectiveness .
化学反応の分析
Types of Reactions
8-(6-Chloropyrazin-2-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
8-(6-Chloropyrazin-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 8-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares the quinoline core but has different substituents, leading to distinct biological activities.
2-Amino-6-Chloropyrazine: Similar in structure due to the pyrazine ring with a chlorine atom, but lacks the quinoline moiety.
Uniqueness
8-(6-Chloropyrazin-2-yl)quinoline is unique due to the combination of the quinoline and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents and materials with specific properties .
特性
分子式 |
C13H8ClN3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
8-(6-chloropyrazin-2-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-8-15-7-11(17-12)10-5-1-3-9-4-2-6-16-13(9)10/h1-8H |
InChIキー |
ZSTTTZMBLDMPEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CN=CC(=N3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)







![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)



